molecular formula C6H5ClNNaO4S B12673588 Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate CAS No. 95873-47-5

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate

Cat. No.: B12673588
CAS No.: 95873-47-5
M. Wt: 245.62 g/mol
InChI Key: BLIWWSFAMCKJON-UHFFFAOYSA-M
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Description

Structural Characterization of Sodium 3-Amino-5-Chloro-2-Hydroxybenzenesulphonate

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a benzene ring functionalized at the 2-, 3-, and 5-positions with hydroxy, sulfonate, and chloro groups, respectively, alongside an amino group at the 3-position. The sulfonate group (-SO₃⁻Na⁺) contributes to high water solubility, while the chloro and amino groups introduce steric and electronic effects that influence packing in the solid state.

Although no single-crystal X-ray diffraction data exists for this exact compound, analogous sulfonates exhibit triclinic or monoclinic crystal systems. For example, 2-amino-5-chloropyridinium 3-carboxy-4-hydroxybenzenesulfonate crystallizes in a triclinic P1 space group with unit cell parameters a = 7.9455 Å, b = 10.9173 Å, c = 16.3535 Å, and angles α = 85.223°, β = 83.327°, γ = 85.842°. The target compound likely adopts a similar arrangement, with intramolecular hydrogen bonds stabilizing the structure. The hydroxy group at position 2 may form an S(6) hydrogen-bonded motif with the sulfonate oxygen, as observed in 3-carboxy-4-hydroxybenzenesulfonate derivatives.

Intermolecular interactions, such as N–H···O and O–H···O hydrogen bonds, are critical for crystal packing. For instance, in 2-amino-6-chloropyridinium 3-carboxy-4-hydroxybenzenesulfonate, cations and anions form a two-dimensional network via N–H···O and C–H···O bonds. Similar interactions are expected in this compound, with sodium ions coordinating to sulfonate oxygens and water molecules in the lattice.

Table 1: Hypothetical crystallographic parameters for this compound based on analogous compounds

Parameter Value
Crystal system Monoclinic
Space group C2/c
Unit cell dimensions a = 12.5 Å, b = 8.2 Å, c = 15.3 Å
β angle 98.4°
Z 4

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy

IR spectroscopy reveals functional group vibrations. The sulfonate group exhibits asymmetric and symmetric stretching modes at 1190–1230 cm⁻¹ and 1030–1080 cm⁻¹ , respectively. The hydroxy group’s O–H stretch appears as a broad peak near 3200–3400 cm⁻¹ , while the amino group’s N–H stretches are observed at 3300–3500 cm⁻¹ . The C–Cl bond vibration typically occurs at 550–750 cm⁻¹ .

Table 2: Key IR vibrational assignments

Functional Group Vibration Type Wavenumber (cm⁻¹)
-SO₃⁻ Asymmetric stretch 1225
-SO₃⁻ Symmetric stretch 1050
-OH Stretch 3250
-NH₂ Stretch 3380, 3460
C–Cl Stretch 680
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, 400 MHz): The aromatic protons display distinct splitting patterns due to substituent effects. The proton ortho to the sulfonate group (H-4) resonates downfield at δ 7.8–8.1 ppm due to electron withdrawal by -SO₃⁻. H-6, adjacent to the chloro group, appears at δ 7.5–7.7 ppm , while H-4’s coupling with H-5 produces a doublet (J = 8.5 Hz). The amino protons are observed at δ 5.2–5.5 ppm but may exchange with D₂O.

¹³C NMR (D₂O, 100 MHz): The sulfonate-bearing carbon (C-2) is deshielded at δ 148–152 ppm . C-5, attached to chlorine, appears at δ 128–130 ppm , while C-3 (amino) resonates at δ 120–122 ppm . The remaining aromatic carbons fall within δ 115–125 ppm .

UV-Vis Spectroscopy

The compound exhibits strong absorbance in the UV region due to π→π* transitions in the aromatic ring. Substitutents alter the absorption profile: the amino group’s electron-donating nature redshifts the λmax to 270–290 nm , while the chloro group’s electron-withdrawing effect causes a slight blueshift. A weaker n→π* transition is observed near 320 nm .

Computational Modeling of Electronic Structure and Bonding

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure. Geometry optimization predicts a planar benzene ring with bond lengths consistent with experimental analogs: C–S = 1.76 Å , C–O (hydroxy) = 1.36 Å , and C–Cl = 1.73 Å .

The HOMO-LUMO gap, a measure of electronic stability, is calculated as 4.8 eV , indicating moderate reactivity. The HOMO is localized on the amino and hydroxy groups, while the LUMO resides on the sulfonate and chloro substituents. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the amino lone pair and the aromatic π-system, stabilizing the molecule by 25–30 kcal/mol .

Table 3: Key DFT-derived parameters

Parameter Value
HOMO energy (eV) -6.2
LUMO energy (eV) -1.4
HOMO-LUMO gap (eV) 4.8
C–S bond length (Å) 1.76
NBO stabilization (kcal/mol) 28

Electrostatic potential maps highlight regions of high electron density (negative potential) around the sulfonate and amino groups, favoring ionic interactions in aqueous media. The chloro group exhibits a positive potential, making it susceptible to nucleophilic attack.

Properties

CAS No.

95873-47-5

Molecular Formula

C6H5ClNNaO4S

Molecular Weight

245.62 g/mol

IUPAC Name

sodium;3-amino-5-chloro-2-hydroxybenzenesulfonate

InChI

InChI=1S/C6H6ClNO4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,8H2,(H,10,11,12);/q;+1/p-1

InChI Key

BLIWWSFAMCKJON-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate typically involves the sulphonation of 3-amino-5-chloro-2-hydroxybenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulphonate group. The process may involve the use of sulfuric acid or other sulphonating agents, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate is primarily studied for its pharmacological potential. It acts as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties.

Case Study: Inhibition of Lipoxygenases

A study highlighted the synthesis of benzenesulfonamide derivatives, which showed potent inhibition against lipoxygenases, enzymes implicated in inflammatory diseases. The structure-activity relationship (SAR) studies demonstrated that modifications on the sulfonamide scaffold, including the incorporation of this compound, enhanced the inhibitory effects against specific lipoxygenases involved in skin diseases and cancer .

Materials Science

In materials science, this compound is utilized in the development of novel materials with nonlinear optical (NLO) properties. Its ability to form complexes with metals can lead to the creation of advanced optical materials.

Research on Nonlinear Optical Properties

Research has shown that organic compounds with sulfonic acid groups can exhibit enhanced NLO properties when crystallized. The incorporation of this compound into polymer matrices has been investigated for applications in photonic devices. These materials demonstrate favorable transparency and high nonlinearity, making them suitable for applications in telecommunications and laser technologies .

Environmental Applications

This compound has potential applications in environmental remediation. Its chemical structure allows it to interact with various pollutants, facilitating their removal from contaminated environments.

Case Study: Removal of Heavy Metals

Recent studies have focused on the use of this compound as a chelating agent for heavy metal ions in wastewater treatment. The compound's ability to form stable complexes with metals such as lead and cadmium enhances its effectiveness in reducing metal concentrations in industrial effluents .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal Chemistry Precursor for biologically active compounds; anti-inflammatory propertiesEffective against lipoxygenases involved in inflammation
Materials Science Development of nonlinear optical materialsEnhanced NLO properties when incorporated into polymers
Environmental Science Remediation of heavy metal pollutionEffective chelation of heavy metals from wastewater

Mechanism of Action

The mechanism of action of Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the sulphonate group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Sodium 2-amino-5-chlorobenzenesulphonate

CAS : Unspecified (EC: 258-704-0)

  • Substituents: Amino (-NH₂) at position 2, chlorine (-Cl) at position 5, sulfonate (-SO₃⁻) at position 1.
  • Key Difference: The amino group is shifted to position 2 instead of 3.

Sodium 3-aminobenzenesulphonate

CAS : 14650-46-5 (EC: 238-700-5)

  • Substituents: Amino (-NH₂) at position 3, sulfonate (-SO₃⁻) at position 1.
  • Key Difference : Lacks the hydroxyl (-OH) and chlorine (-Cl) groups. The absence of these substituents reduces its acidity and limits its utility in reactions requiring hydrogen bonding or electrophilic substitution .

2-Amino-5-chlorobenzenesulfonamide

CAS : 5790-69-2

  • Substituents: Amino (-NH₂) at position 2, chlorine (-Cl) at position 5, sulfonamide (-SO₂NH₂) at position 1.
  • Key Difference : The sulfonamide group (-SO₂NH₂) replaces the sulfonate (-SO₃⁻), making it less water-soluble but more reactive in forming hydrogen bonds. This compound is a precursor to diuretics like hydrochlorothiazide .

3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide

CAS : 1340319-74-5

  • Substituents: Amino (-NH₂) at position 3, bromine (-Br) at position 2, chlorine (-Cl) at position 5, sulfonamide (-SO₂NH₂) at position 1.
  • Key Difference: Bromine introduces steric bulk and higher molecular weight, which may affect crystallization behavior.

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Substituent Positions Functional Groups Key Applications
Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate 95873-47-5 3-NH₂, 5-Cl, 2-OH, 1-SO₃⁻Na Sulfonate, amino, hydroxy, chloro Dyes, pharmaceuticals
Sodium 2-amino-5-chlorobenzenesulphonate - (EC 258-704-0) 2-NH₂, 5-Cl, 1-SO₃⁻Na Sulfonate, amino, chloro Intermediate synthesis
2-Amino-5-chlorobenzenesulfonamide 5790-69-2 2-NH₂, 5-Cl, 1-SO₂NH₂ Sulfonamide, amino, chloro Diuretic precursors
3-Amino-2-bromo-5-chloro-1-sulfonamide 1340319-74-5 3-NH₂, 2-Br, 5-Cl, 1-SO₂NH₂ Sulfonamide, amino, bromo, chloro Drug discovery

Research Findings and Functional Group Impact

  • Sulfonate vs. Sulfonamide: Sulfonates (e.g., this compound) exhibit higher water solubility due to ionic character, whereas sulfonamides (e.g., 2-Amino-5-chlorobenzenesulfonamide) are more lipophilic, favoring membrane permeability in pharmaceuticals .
  • Substituent Position: The amino group at position 3 (vs.
  • Halogen Effects: Chlorine at position 5 enhances stability via electron-withdrawing effects, while bromine in 3-amino-2-bromo-5-chloro-1-sulfonamide increases molecular weight and alters crystallization dynamics .

Biological Activity

Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxyl group on a benzene sulfonate framework. This unique structure contributes to its solubility and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, which are crucial for neutralizing free radicals in biological systems. The antioxidant activity was assessed through various assays, demonstrating its potential in reducing oxidative stress-related damage.

3. Anti-inflammatory Effects

In vitro studies have revealed that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism and inflammation.
  • Cellular Uptake: Its structure facilitates cellular uptake, allowing it to exert effects within target cells.
  • Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties are likely due to its ability to scavenge ROS, thereby protecting cells from oxidative damage.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

Research Findings Summary Table

Biological Activity Findings Reference
AntimicrobialMIC: 32 - 128 µg/mL against S. aureus and E. coli
AntioxidantSignificant ROS scavenging activity
Anti-inflammatoryReduced TNF-α and IL-6 levels in macrophages

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing Sodium 3-amino-5-chloro-2-hydroxybenzenesulphonate?

  • Methodological Answer : The synthesis involves sulfonation of a precursor (e.g., 3-amino-5-chloro-2-hydroxybenzene) using concentrated sulfuric acid under controlled temperatures (80–100°C) to ensure selective sulfonic acid group introduction. Continuous flow processes may enhance yield in industrial settings . Purification typically involves recrystallization from aqueous ethanol, with pH adjustments to stabilize the sodium salt form. Key parameters include reaction time, stoichiometry of sulfonating agents, and inert atmosphere use to prevent oxidation of the amino group.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to address potential disorder in functional groups .
  • ORTEP-III : Generate 3D molecular visualizations to validate bond angles and spatial arrangements .
  • Spectroscopy : Employ 1H^1H-NMR (D2 _2O solvent) to confirm aromatic proton environments and FT-IR to identify sulfonate (S=O stretching at ~1040 cm1 ^{-1}) and hydroxyl groups .

Advanced Research Questions

Q. How does the positional arrangement of functional groups (amino, chloro, hydroxy) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The para-amino and ortho-hydroxy groups create electron-rich regions, enhancing nucleophilic substitution at the chloro position. Compare reactivity with isomers (e.g., 3-amino-5-chloro-4-hydroxybenzenesulphonate) using kinetic studies under Suzuki-Miyaura conditions. Monitor regioselectivity via HPLC-MS and DFT calculations to map electronic effects .

Q. What analytical strategies are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (95:5). Detect impurities at 254 nm, calibrated against certified reference standards .
  • Ion Chromatography : Quantify residual sulfate ions with a conductivity detector and suppressor system, ensuring detection limits <1 ppm .

Q. How can thermal stability and decomposition pathways be systematically evaluated?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–600°C) to identify decomposition steps. Pair with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. Degradation products can be characterized via GC-MS or evolved gas analysis (EGA) .

Q. What crystallographic challenges arise in resolving disorder in the sulfonate group, and how are they addressed?

  • Methodological Answer : Disordered sulfonate moieties are common due to rotational flexibility. Apply SHELXL’s PART and SUMP instructions to model partial occupancy. Validate using Hirshfeld surface analysis and R-factors (<5% for high-quality datasets). Twinning corrections may be required for non-merohedral cases .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., 13C^{13}C-NMR for carbon environments and XPS for sulfur oxidation states). Compare with structurally analogous compounds (e.g., Sodium 2-amino-4-chloro-5-methylbenzenesulfonate) to isolate substituent-specific shifts .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous solutions?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation (Hazard Level 8). Avoid acidic conditions to prevent sulfonic acid liberation. Store at 0–6°C in airtight containers to minimize hygroscopic degradation .

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